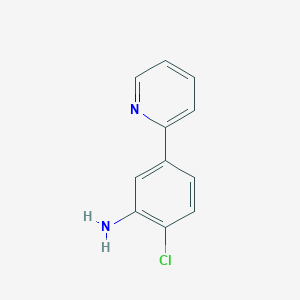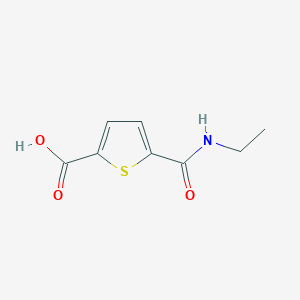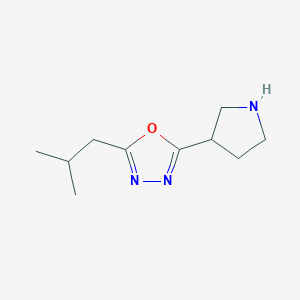
2-(2-Methylpropyl)-5-pyrrolidin-3-yl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropyl)-5-pyrrolidin-3-yl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a pyrrolidine ring and a methylpropyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-5-pyrrolidin-3-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpropyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-5-pyrrolidin-3-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted oxadiazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(2-Methylpropyl)-5-pyrrolidin-3-yl-1,3,4-oxadiazole exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropan-1-ol:
1,3,4-Oxadiazole: This is the parent compound of the oxadiazole family, lacking the specific substituents found in 2-(2-Methylpropyl)-5-pyrrolidin-3-yl-1,3,4-oxadiazole.
Pyrrolidine: A simple heterocyclic compound containing a five-membered ring with one nitrogen atom, similar to the pyrrolidine ring in the target compound.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit properties not found in simpler or less substituted analogs.
Properties
CAS No. |
1225218-56-3 |
|---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-pyrrolidin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H17N3O/c1-7(2)5-9-12-13-10(14-9)8-3-4-11-6-8/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
AUGKMFXIYJZRME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride](/img/structure/B13873346.png)


![Tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate](/img/structure/B13873359.png)
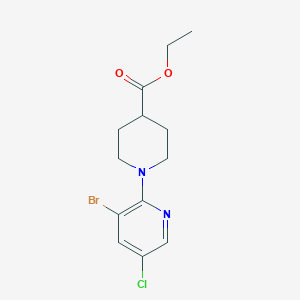
![[4-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B13873368.png)
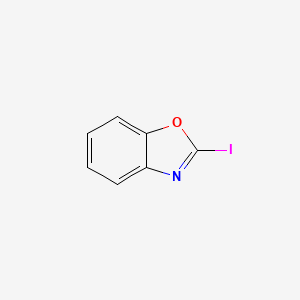
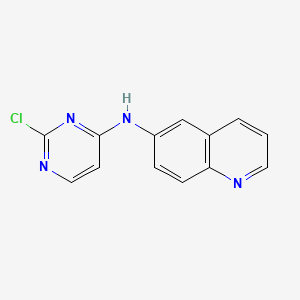

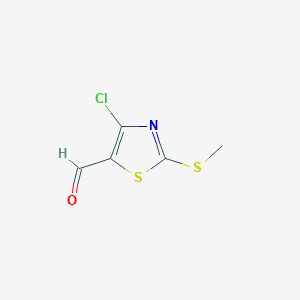
![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)
